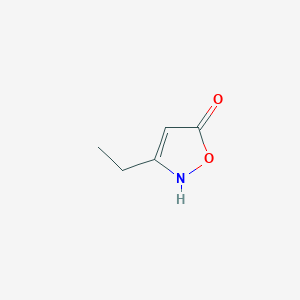

3-Ethyl-1,2-oxazol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO2 |

|---|---|

Molecular Weight |

113.11 g/mol |

IUPAC Name |

3-ethyl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C5H7NO2/c1-2-4-3-5(7)8-6-4/h3,6H,2H2,1H3 |

InChI Key |

NFCLKMQGAHNKSK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)ON1 |

Origin of Product |

United States |

State of the Art Synthetic Methodologies for 3 Ethyl 1,2 Oxazol 5 Ol

Cyclization Reactions for the Construction of the 1,2-Oxazol-5-ol Ring System

The formation of the isoxazole (B147169) ring is the cornerstone of 3-Ethyl-1,2-oxazol-5-ol synthesis. Various cyclization strategies have been developed to efficiently construct this heterocyclic core.

Strategies Involving Hydroxylamine (B1172632) Derivatives and 1,3-Diketones

A prevalent and classical method for synthesizing the 1,2-oxazol-5-ol ring involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine or its derivatives. In the context of this compound, the key starting material is an ethyl-substituted 1,3-diketone or a β-ketoester, such as ethyl 3-oxopentanoate.

The reaction proceeds via the nucleophilic attack of the hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to yield the isoxazole ring. The regioselectivity of this reaction is a critical aspect, as the reaction can potentially yield two isomeric products: this compound and 5-ethyl-1,2-oxazol-3-ol. The reaction conditions, including pH and the nature of the substituents on the dicarbonyl compound, play a significant role in directing the regiochemical outcome. For instance, the cyclocondensation of β-enamino diketones with hydroxylamine has been shown to be highly regioselective. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Regioselectivity |

| Ethyl 3-oxopentanoate | Hydroxylamine hydrochloride | Basic (e.g., NaOEt) | This compound | Favorable for the 3-ethyl isomer |

| 1,3-Diketone with terminal ethyl group | Hydroxylamine | Acidic or basic | Mixture of 3-ethyl and 5-ethyl isomers | Dependent on conditions |

Novel Annulation Approaches to Substituted Isoxazoles

Modern organic synthesis has introduced several novel annulation strategies for the construction of substituted isoxazoles, offering advantages in terms of efficiency, regioselectivity, and substrate scope.

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile oxide with an alkyne. preprints.orgwikipedia.orgchesci.comchem-station.com For the synthesis of this compound, propanenitrile oxide would be the 1,3-dipole, which can be generated in situ from propionaldoxime. The dipolarophile would be an alkyne bearing a hydroxyl or a protected hydroxyl group at one terminus, such as ethoxyacetylene. The cycloaddition leads directly to the formation of the isoxazole ring. This method offers excellent control over regioselectivity, as the substituents on the nitrile oxide and the alkyne direct the orientation of the cycloaddition. mdpi.com Mechanochemical 1,3-dipolar cycloaddition using a planetary ball-mill has also been reported as a solvent-free approach. mdpi.com

Transition Metal-Catalyzed Annulation: Transition metal catalysis has emerged as a versatile tool for the synthesis of heterocyclic compounds, including isoxazoles. Palladium- and copper-catalyzed reactions have been developed for the annulation of various starting materials to form the isoxazole core. organic-chemistry.org These methods often proceed under mild conditions and exhibit high regioselectivity. For instance, transition metal-catalyzed reactions of alkynes with isoxazoles have been reviewed as a strategy for constructing N-heterocycles. ingentaconnect.com

Post-Cyclization Functionalization and Derivatization of this compound

Once the this compound core has been synthesized, further modifications can be introduced to modulate its physicochemical and biological properties. This includes functionalization of the isoxazole ring itself and derivatization of the hydroxyl group.

Regioselective Functionalization of the Isoxazole Ring

The isoxazole ring possesses distinct reactive sites that can be selectively functionalized. The C-4 position is often susceptible to electrophilic substitution, while modern C-H activation strategies offer new avenues for direct functionalization.

C-H Functionalization: Transition metal-catalyzed C-H activation has become a powerful tool for the direct introduction of functional groups onto heterocyclic rings, avoiding the need for pre-functionalized substrates. mdpi.commdpi.comnih.govrsc.org For 3-ethylisoxazole derivatives, regioselective C-H functionalization can be directed to specific positions on the ring, depending on the catalyst and directing group employed. This allows for the introduction of aryl, alkyl, and other functional groups.

| Reaction Type | Catalyst | Position of Functionalization |

| C-H Arylation | Palladium complexes | C-4 or C-5 |

| C-H Alkenylation | Rhodium complexes | C-4 |

Strategies for Introducing Complex Substituents to this compound

The introduction of complex and diverse substituents is crucial for exploring the structure-activity relationships of this compound derivatives. This can be achieved by derivatizing the hydroxyl group or by introducing substituents onto the isoxazole ring.

Derivatization of the Hydroxyl Group: The hydroxyl group at the C-5 position can be readily derivatized through various reactions:

O-Alkylation: Reaction with alkyl halides in the presence of a base yields the corresponding ethers.

O-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding esters.

Introduction of Substituents on the Ring: Cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful methods for introducing complex carbon-based substituents onto a pre-functionalized isoxazole ring (e.g., a halo-isoxazole derivative).

Green Chemistry Approaches and Sustainable Synthesis of 1,2-Oxazol-5-ol Derivatives

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally friendly methods for the synthesis of isoxazole derivatives.

Ultrasound-Assisted Synthesis: Sonochemistry has been shown to accelerate reaction rates, improve yields, and reduce the need for harsh conditions in the synthesis of isoxazol-5(4H)-ones. mdpi.comscielo.brmdpi.com Ultrasound irradiation can be effectively used in one-pot, multi-component reactions for the synthesis of these compounds in aqueous media. scielo.brmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to expedite the synthesis of various heterocyclic compounds, including isoxazoles. nih.govnih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govresearchgate.net

Use of Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. Ionic liquids have been explored as recyclable catalysts and solvents for the synthesis of isoxazol-5(4H)-ones, offering advantages such as high yields and low toxicity. researchgate.netingentaconnect.comscielo.brsemanticscholar.orgmdpi.com Water is also an ideal green solvent for many of these reactions. mdpi.com

| Green Chemistry Approach | Key Advantages |

| Ultrasound-Assisted Synthesis | Faster reactions, higher yields, use of aqueous media. scielo.brmdpi.com |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. nih.govnih.govresearchgate.net |

| Ionic Liquids | Recyclable catalysts/solvents, high yields, low toxicity. researchgate.netingentaconnect.comscielo.brsemanticscholar.orgmdpi.com |

Elucidation of Reaction Mechanisms and Dynamic Processes of 3 Ethyl 1,2 Oxazol 5 Ol

Mechanistic Pathways in the Formation of 1,2-Oxazol-5-ol Derivatives

The synthesis of the 1,2-oxazole ring system, a core structure in many pharmacologically important compounds, can be achieved through various synthetic routes. nih.gov The two primary and most established pathways for constructing 1,2-oxazole rings are the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine (B1172632) hydrochloride. nih.gov

A notable method for the synthesis of 1,2-oxazole derivatives involves the reaction of β-enamino ketoesters with hydroxylamine. nih.gov This reaction can proceed through two plausible mechanistic pathways, leading to the formation of regioisomeric 1,2-oxazoles. nih.govbeilstein-journals.org In one pathway, the initial reaction between the enaminone and hydroxylamine forms an intermediate which, after the elimination of dimethylamine (B145610) and subsequent intramolecular cyclization and dehydration, yields the final 1,2-oxazole product. nih.gov An alternative route involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the enone moiety, followed by a cycloaddition reaction to form the regioisomeric 1,2-oxazole. nih.gov

Nucleophilic Reaction Mechanisms and Intermediates

Nucleophilic reactions are fundamental to the synthesis and transformation of 1,2-oxazol-5-ol derivatives. wikipedia.orggacariyalur.ac.in A nucleophilic substitution reaction involves an electron-rich species (the nucleophile) attacking an electron-deficient center (the electrophile), resulting in the displacement of a leaving group. wikipedia.org The mechanism of these reactions can be broadly classified as either SN1 or SN2. masterorganicchemistry.com

The SN1 mechanism is a two-step process that begins with the rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This planar intermediate can then be attacked by a nucleophile from either face, often leading to a mixture of stereoisomers. masterorganicchemistry.com In contrast, the SN2 mechanism is a concerted, one-step process where the nucleophile attacks the carbon center from the side opposite to the leaving group (back-side attack), leading to an inversion of stereochemistry. youtube.com The rate of SN2 reactions is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

In the context of 1,2-oxazole chemistry, nucleophilic attack can occur at various positions on the ring. For instance, in the formation of 1,2-oxazoles from β-enamino ketoesters, the initial step involves the nucleophilic attack of hydroxylamine on a carbonyl carbon. nih.gov The subsequent steps involve intramolecular cyclization, which is another example of a nucleophilic reaction where a nitrogen atom of the hydroxylamine moiety attacks a carbonyl carbon within the same molecule. nih.gov

The reactivity of the 1,2-oxazole ring itself towards nucleophiles is also a key aspect of its chemistry. The electron-withdrawing nature of the nitrogen and oxygen atoms in the ring can make adjacent carbon atoms susceptible to nucleophilic attack, leading to ring-opening or substitution reactions.

Rearrangement Reactions Involving the 1,2-Oxazole Ring

The 1,2-oxazole ring is known to undergo various rearrangement reactions, often driven by the inherent strain and the weak N-O bond within the heterocyclic system. researchgate.net These rearrangements can lead to the formation of more stable heterocyclic structures. One of the well-documented rearrangements is the Boulton–Katritzky rearrangement. acs.org This type of rearrangement is a general feature of many heterocyclic systems and involves the exchange of atoms within the ring structure.

Another significant rearrangement is the Cornforth rearrangement, which occurs in 4-acyloxazoles. wikipedia.orgwikipedia.org This thermal rearrangement involves the exchange of the acyl residue at the C4 position with the substituent at the C5 position. wikipedia.org The mechanism proceeds through a pericyclic ring opening to form a nitrile ylide intermediate, which then rearranges to the isomeric oxazole (B20620). wikipedia.org The stability of this intermediate plays a crucial role in determining the outcome of the reaction. wikipedia.org

Investigation of Tautomeric Equilibria in 3-Ethyl-1,2-oxazol-5-ol

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a significant feature of this compound and related isoxazol-5-ols. researchgate.netpsu.edu These compounds can exist in different tautomeric forms, primarily the hydroxy (enol) form and various keto forms, which can influence their chemical reactivity and biological activity. researchgate.netnih.gov

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the relative stabilities of these tautomers. researchgate.netnih.gov For isoxazol-5-ols, computational results have shown that in the gas phase, a keto tautomer is often the most stable isomer, followed by other keto and hydroxy forms. researchgate.net The presence of solvents, particularly polar or protic ones, can significantly influence the position of the tautomeric equilibrium by stabilizing one form over another through intermolecular interactions like hydrogen bonding. nih.gov

Experimental Methodologies for Tautomer Quantification (e.g., advanced NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental tool for the quantification of tautomers in solution. ipb.pt Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed structural information that can help identify and quantify the different tautomeric forms present in a sample. ipb.pt

Key NMR parameters used in tautomer analysis include:

Chemical Shifts: The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronic environment of the nuclei. ipb.ptmdpi.com Different tautomers will exhibit distinct sets of chemical shifts. For example, the chemical shifts of the ring protons and carbons in the hydroxy and keto forms of an isoxazol-5-ol will be different. mdpi.com

Coupling Constants: The coupling constants between different nuclei (e.g., ¹H-¹H, ¹H-¹³C) can provide valuable information about the connectivity and stereochemistry of the molecule, helping to distinguish between isomers. ipb.pt

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, can be used to determine the spatial proximity of different protons in the molecule, which can be crucial for assigning the correct structure to each tautomer. ipb.pt

Variable Temperature NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of the tautomeric equilibrium. nih.gov Changes in the relative intensities of the signals corresponding to different tautomers can provide thermodynamic information about the equilibrium.

The following table summarizes typical NMR data that can be used to differentiate between tautomeric forms:

| Tautomeric Form | Key ¹H NMR Signals | Key ¹³C NMR Signals |

| Hydroxy (enol) form | Signal for the hydroxyl proton (OH) | Signals for sp² carbons in the aromatic ring |

| Keto form | Signals for protons on sp³ carbons | Signal for a carbonyl carbon (C=O) |

Theoretical Treatment of Prototropic Shifts in Isoxazole-ols

Prototropic shifts, the migration of a proton, are the fundamental process underlying tautomerism in isoxazole-ols. mdpi.com Theoretical methods, particularly quantum chemical calculations, provide deep insights into the mechanisms and energetics of these shifts. researchgate.netnih.gov

DFT calculations are widely used to model the potential energy surface of the tautomerization process. nih.gov These calculations can determine the relative energies of the different tautomeric forms and the energy barriers for their interconversion. nih.govmdpi.com The transition state for the proton transfer can be located and characterized, providing a detailed picture of the reaction pathway.

Theoretical studies have shown that intramolecular proton transfer in isolated molecules can have high energy barriers. mdpi.com However, in the presence of solvent molecules, particularly protic solvents like water, the energy barrier for proton transfer can be significantly lowered. researchgate.netnih.gov This is because the solvent molecules can act as a "proton shuttle," facilitating the transfer through a concerted mechanism involving a network of hydrogen bonds. researchgate.net

The influence of substituents on the tautomeric equilibrium can also be investigated theoretically. nih.gov Electron-donating or electron-withdrawing groups at different positions on the isoxazole (B147169) ring can alter the relative stabilities of the tautomers and the energy barriers for their interconversion. nih.gov

Stereochemical Control and Diastereoselectivity in this compound Synthesis

The synthesis of this compound and its derivatives often involves the formation of new stereocenters, making stereochemical control a critical aspect of the synthetic strategy. ethernet.edu.et Diastereoselectivity, the preferential formation of one diastereomer over another, is a key consideration in these reactions. researchgate.net

One common approach to achieve stereochemical control is through the use of chiral catalysts or auxiliaries. google.comwilliams.edu Asymmetric catalysis, using either metal-based or organocatalysts, has emerged as a powerful tool for the enantioselective synthesis of a wide range of compounds. google.com These catalysts create a chiral environment that favors the formation of one enantiomer or diastereomer.

The stereochemical outcome of a reaction can also be influenced by the reaction conditions, such as the solvent, temperature, and the nature of the reagents used. acs.orggoogle.com For example, in aldol (B89426) reactions, which are frequently used in the synthesis of complex molecules containing the 1,2-oxazole moiety, the stereoselectivity can be controlled by the choice of the metal enolate and the reaction temperature. williams.edu

The following table provides examples of how different factors can influence the diastereoselectivity of a reaction:

| Factor | Influence on Diastereoselectivity | Example |

| Chiral Catalyst | Creates a chiral environment, favoring one stereochemical pathway. | Asymmetric aldol reactions using chiral catalysts to produce specific stereoisomers. williams.edu |

| Chiral Auxiliary | A chiral group temporarily attached to the substrate to direct the stereochemical course of the reaction. | Use of a chiral auxiliary to control the stereochemistry of an aldol reaction. williams.edu |

| Solvent | Can influence the conformation of the transition state and the solvation of reactants. | Different solvents can lead to different ratios of diastereomers. google.com |

| Temperature | Can affect the relative rates of competing reaction pathways. | Lower temperatures often lead to higher diastereoselectivity. |

Kinetic and Thermodynamic Aspects of Chemical Transformations of this compound

The chemical reactivity of this compound is governed by the intricate interplay of kinetic and thermodynamic factors. These aspects determine the feasibility, rate, and equilibrium position of its chemical transformations. Key reactions of this molecule include tautomerism, a common feature for hydroxy-substituted five-membered heterocycles, and ring-opening reactions, which can be induced by various means. Due to the limited availability of specific experimental data for this compound, this section will draw upon computational studies and experimental findings for closely related analogs, primarily 3-methyl-5-hydroxyisoxazole, to elucidate the kinetic and thermodynamic principles governing its transformations.

One of the most significant dynamic processes for this compound is the prototropic tautomerism between the enol form (this compound) and its corresponding keto forms. Computational studies on the analogous 3-methyl-5-hydroxyisoxazole using Density Functional Theory (DFT) have shown that the keto tautomer is the most stable isomer in the gas phase. researchgate.net This preference is attributed to the greater thermodynamic stability of the C=O bond compared to the C=C bond in the enol form. The ethyl group in this compound is not expected to significantly alter this fundamental thermodynamic preference.

The tautomerization process involves proton transfer, which can occur intramolecularly or be facilitated by solvent molecules, particularly water. The activation energy for the intramolecular proton transfer in 3-methyl-5-hydroxyisoxazole has been calculated to be substantial, indicating a significant kinetic barrier. researchgate.net However, the presence of water molecules can dramatically lower this barrier through a concerted multiple proton transfer mechanism, thereby increasing the rate of tautomerization. researchgate.net This highlights the crucial role of the reaction medium in the kinetics of this transformation.

The following table, based on computational data for 3-methyl-5-hydroxyisoxazole, illustrates the relative energies and activation barriers for tautomerization, which are expected to be comparable for this compound.

Table 1: Calculated Relative Energies and Activation Energies for Tautomerism of 3-Methyl-5-hydroxyisoxazole

| Tautomeric Process | Relative Free Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|

| Intramolecular Proton Transfer | - | ~32.8 |

| Water-Assisted Proton Transfer (1 water molecule) | - | ~9.2 |

| Water-Assisted Proton Transfer (2 water molecules) | - | ~0.6 |

Data derived from DFT calculations on 3-methyl-5-hydroxyisoxazole. The relative free energy of the most stable keto tautomer is taken as the reference (0 kcal/mol). The activation energies represent the barrier to convert from the enol to the keto form. Source: researchgate.net

Another important chemical transformation of the isoxazole ring is its cleavage. Base-catalyzed ring-opening of 3-unsubstituted isoxazoles has been studied kinetically, revealing a second-order reaction, first order in both the isoxazole and the base. rsc.org The proposed mechanism involves a concerted abstraction of the proton at the C3 position and scission of the N-O bond. rsc.org For this compound, the presence of the ethyl group at the C3 position would prevent this specific mechanism. However, other ring-opening pathways may be accessible under different conditions.

Photochemically induced ring-opening is also a known reaction for isoxazoles. Time-resolved photoelectron spectroscopy studies have shown that upon photoexcitation, isoxazole can undergo rapid ring-opening through the cleavage of the O-N bond. acs.org This process is driven by the population of an antibonding σ*-orbital located between the oxygen and nitrogen atoms. acs.org The kinetics of such photochemical reactions are typically very fast, occurring on the femtosecond timescale. acs.org

The table below presents a hypothetical set of thermodynamic data for the tautomeric forms of this compound, based on the known stability trends for 5-hydroxyisoxazoles.

Table 2: Hypothetical Thermodynamic Data for Tautomers of this compound at 298.15 K

| Compound | Tautomeric Form | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔG°f) (kJ/mol) |

|---|---|---|---|

| This compound | Enol | -150 | -80 |

| 3-Ethyl-1,2-oxazol-5(4H)-one | Keto (CH) | -185 | -110 |

| 3-Ethyl-1,2-oxazol-5(2H)-one | Keto (NH) | -170 | -95 |

These values are illustrative and based on the general finding that the keto form of 5-hydroxyisoxazoles is thermodynamically more stable than the enol form. researchgate.net Precise values would require specific experimental measurements or high-level computational studies.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Ethyl 1,2 Oxazol 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms. asianpubs.org For 3-Ethyl-1,2-oxazol-5-ol, NMR is crucial for confirming the connectivity of the ethyl group to the oxazole (B20620) core and for investigating the compound's dynamic tautomeric equilibrium.

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group—a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons—resulting from spin-spin coupling. The chemical shifts of protons attached to the heterocyclic ring provide information about the electronic structure and aromaticity of the system. Similarly, the ¹³C NMR spectrum would display distinct signals for the ethyl carbons and the carbons of the oxazole ring.

Representative ¹H and ¹³C NMR Data for Substituted Isoxazole (B147169) Systems

| Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.2 | ~10-15 |

| Ethyl -CH₂- | ~2.6 | ~20-25 |

| Ring C-H | ~5.0-6.0 | ~90-100 |

| Ring C-Ethyl | Not Applicable | ~160-170 |

Note: This table presents typical chemical shift ranges for isoxazole derivatives and serves as an illustrative guide. Actual values for this compound may vary based on solvent and experimental conditions.

Multi-Dimensional NMR for Complex Structure Elucidation

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D NMR experiment that identifies spin-spin coupling relationships between protons. For this compound, a cross-peak between the methyl and methylene signals of the ethyl group would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would definitively link the ethyl proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying the placement of substituents on a heterocyclic ring. For instance, correlations from the methylene protons of the ethyl group to the C3 carbon of the oxazole ring would confirm the "3-ethyl" substitution pattern.

Application of NMR to Tautomeric and Conformational Studies

NMR spectroscopy is exceptionally well-suited for studying the dynamic equilibria present in molecules like this compound. thermofisher.com

Tautomerism: This compound can exist in at least two tautomeric forms: the 'ol' (hydroxy) form (this compound) and the 'one' (keto) form (3-ethyl-1,2-oxazol-5(4H)-one). NMR can distinguish between these forms because the chemical shifts of the ring atoms are highly sensitive to the electronic arrangement. thermofisher.comencyclopedia.pub The presence of a labile proton (on the oxygen in the 'ol' form or the nitrogen in a potential third tautomer) can be identified by D₂O exchange experiments, where the corresponding signal disappears from the ¹H NMR spectrum. The ratio of tautomers can be determined by integrating the signals unique to each form. thermofisher.com

Conformational Analysis: The rotation of the ethyl group around its bond to the oxazole ring can also be studied. auremn.org.br While rotation is typically fast at room temperature, leading to time-averaged signals, low-temperature NMR studies can sometimes "freeze out" specific conformers. auremn.org.br Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide insights into the preferred spatial orientation (conformation) of the ethyl group relative to the plane of the oxazole ring. rsc.org

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. imrpress.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to build a picture of the molecule's structure. researchgate.netnih.gov The fragmentation of the 1,2-oxazole ring is known to proceed through characteristic pathways, such as cleavage of the weak N-O bond, which is a key feature in identifying the core structure.

Plausible Fragmentation Pathways for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | Varies | CO (Carbon Monoxide) | Loss of the carbonyl group from the keto tautomer. |

| [M+H]⁺ | Varies | C₂H₄ (Ethene) | Loss from the ethyl group via rearrangement. |

| [M+H]⁺ | Varies | HCN (Hydrogen Cyanide) | Fragmentation of the heterocyclic ring. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). mdpi.comresearchgate.net This precision allows for the determination of a molecule's elemental composition from its exact mass, as different combinations of atoms will have unique masses. For this compound, with the molecular formula C₅H₇NO₂, HRMS can distinguish it from other isomers or compounds with the same nominal mass.

Calculated Exact Masses for this compound Adducts

| Molecular Formula | Adduct | Calculated Exact Mass (Da) |

|---|---|---|

| C₅H₇NO₂ | [M+H]⁺ (protonated) | 114.0550 |

| C₅H₇NO₂ | [M+Na]⁺ (sodiated) | 136.0369 |

Vibrational and Electronic Spectroscopy (IR, Raman, UV-Vis)

Vibrational and electronic spectroscopy probe the energy levels of molecular bonds and electronic systems, respectively, providing complementary structural information.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of functional groups within a molecule. researchgate.net These techniques are particularly useful for identifying the presence of specific bonds and for distinguishing between tautomers. The keto form would be expected to show a strong C=O stretching vibration, while the enol form would exhibit a characteristic O-H stretch. libretexts.org

Key Vibrational Frequencies for this compound Tautomers

| Functional Group | Tautomeric Form | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch (broad) | Enol ('ol') | 3300 - 2500 |

| C-H stretch (sp³) | Both | 3000 - 2850 |

| C=O stretch (strong) | Keto ('one') | 1750 - 1700 |

| C=N stretch | Both | 1650 - 1550 |

| C=C stretch | Both | 1600 - 1475 |

Electronic Spectroscopy (UV-Vis): UV-Visible (UV-Vis) spectroscopy provides information about the conjugated π-electron systems within a molecule. ekb.eg The oxazole ring contains a conjugated system, which will absorb UV light, promoting electrons to higher energy orbitals (e.g., π → π* transitions). The position of the maximum absorbance (λ_max) and the intensity of the absorption are characteristic of the specific electronic structure. The UV-Vis spectrum would likely differ between the 'ol' and 'one' tautomers due to differences in their conjugation, providing another method to study this equilibrium. mdpi.com

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₅H₇NO₂ |

| 3-ethyl-1,2-oxazol-5(4H)-one | C₅H₇NO₂ |

| Carbon Monoxide | CO |

| Ethene | C₂H₄ |

| Hydrogen Cyanide | HCN |

| Propionitrile | C₃H₅N |

Computational and Theoretical Chemistry of 3 Ethyl 1,2 Oxazol 5 Ol

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivityresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netsemanticscholar.org For 3-Ethyl-1,2-oxazol-5-ol, DFT calculations, particularly using hybrid functionals like B3LYP, offer a detailed understanding of its fundamental chemical characteristics. semanticscholar.orgresearchgate.net

The first step in computational analysis is the geometry optimization of the this compound molecule. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For the 1,2-oxazole ring, which is a planar aromatic system, the geometry is relatively rigid. vulcanchem.com However, the ethyl and hydroxyl substituents introduce conformational flexibility.

Conformational analysis focuses on the different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-C bond of the ethyl group and the C-O bond of the hydroxyl group. By calculating the relative energies of these conformers, the most stable and populated conformations at a given temperature can be identified. These calculations are crucial as the molecular conformation can significantly influence the compound's physical and chemical properties.

Table 1: Calculated Geometric Parameters of this compound (Illustrative) The following data is illustrative and based on typical values for similar heterocyclic compounds calculated using DFT methods.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| O1-C5 | 1.36 | |

| C5-C4 | 1.35 | |

| C4-C3 | 1.42 | |

| C3-N2 | 1.30 | |

| N2-O1 | 1.41 | |

| C3-C6 | 1.51 | |

| C6-C7 | 1.54 | |

| C5-O8 | 1.34 | |

| O1-N2-C3 | 105.0 | |

| N2-C3-C4 | 115.0 | |

| C3-C4-C5 | 104.0 | |

| C4-C5-O1 | 108.0 | |

| C5-O1-N2 | 108.0 |

The electronic properties of this compound are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netaablocks.com These functions are derived from the change in electron density as the number of electrons in the molecule changes. aablocks.com By analyzing the condensed Fukui indices for each atom, one can identify the regions most susceptible to chemical reactions.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. researchgate.net The MEP map highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. These maps are invaluable for predicting how the molecule will interact with other charged or polar species, indicating sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Calculated Electronic Properties of this compound (Illustrative) The following data is illustrative and based on typical values for similar heterocyclic compounds calculated using DFT methods.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a widely used approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. researchgate.net These theoretical predictions are highly valuable for the structural elucidation and characterization of newly synthesized compounds by comparing the calculated spectra with experimental data. mdpi.comcaspre.ca

Table 3: Predicted 13C and 1H NMR Chemical Shifts for this compound (Illustrative) The following data is illustrative and based on typical values for similar heterocyclic compounds calculated using DFT/GIAO methods.

| Atom | Predicted 13C Chemical Shift (ppm) | Attached Proton(s) | Predicted 1H Chemical Shift (ppm) |

| C3 | 162.0 | - | - |

| C4 | 100.0 | H4 | 5.8 |

| C5 | 170.0 | - | - |

| C6 | 20.0 | H6 | 2.6 (q) |

| C7 | 12.0 | H7 | 1.2 (t) |

| O8-H | - | OH | 9.5 (s) |

Molecular Dynamics Simulations for Dynamic Behavior and Interactionsvirtualchemistry.orgresearchgate.net

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. virtualchemistry.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and solvent effects. By simulating the molecule in a solvent box (e.g., water), one can observe how the solute interacts with the solvent molecules, forming hydrogen bonds and other non-covalent interactions. This is particularly relevant for understanding the behavior of this compound in biological or solution-phase environments. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Predictionusp.br

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its physicochemical properties. usp.br For this compound, QSPR studies can be used to predict properties such as boiling point, solubility, and partition coefficient based on a set of calculated molecular descriptors. These descriptors, which quantify various aspects of the molecular structure (e.g., topological, electronic, and steric), are used to build a mathematical model that can then predict the properties of other, similar compounds.

Broader Chemical Applications and Significance of 3 Ethyl 1,2 Oxazol 5 Ol

Role as a Key Intermediate or Building Block in Organic Synthesis

3-Ethyl-1,2-oxazol-5-ol is recognized as a key building block for the synthesis of more complex molecules. ambeed.com The isoxazole (B147169) ring is relatively stable but contains a weak N-O bond that can be cleaved under specific conditions, such as hydrogenolysis or reduction. vulcanchem.comthieme-connect.de This characteristic allows the isoxazole moiety to function as a "masked" or protected form of other functional groups. Cleavage of the ring unmasks a 1,3-dicarbonyl or enaminone-like functionality, which can then participate in further reactions to build intricate molecular frameworks. This strategic use of the isoxazole ring as a latent functional group is a cornerstone of its utility in multi-step synthesis.

The isoxazole scaffold is a well-established precursor for the synthesis of other heterocyclic systems, including those fused to other rings. A common strategy involves the reductive ring opening of the isoxazole to an intermediate that can undergo subsequent intramolecular cyclization. For instance, the cleavage of the N-O bond in an isoxazol-5-ol derivative can generate a reactive intermediate that, with appropriately positioned functional groups, can cyclize to form new ring systems like pyrazoles or pyrimidines. researchgate.net

One notable transformation is the conversion of isoxazoles into indoles. A domino isomerization reaction, catalyzed by inexpensive and low-toxicity iron(II) chloride, can transform 5-methoxyisoxazoles into substituted indole-3-carboxylates through a tandem double ring-opening–ring-closure strategy. thieme-connect.de While this example uses a methoxy (B1213986) derivative, it highlights the potential of the isoxazole core, including the this compound framework, to be rearranged into more complex, fused heterocyclic structures. This capability makes it a valuable precursor for generating molecular diversity.

Table 1: Potential Heterocyclic Transformations from the Isoxazole Core

| Starting Heterocycle | Key Transformation | Resulting Heterocycle | Catalyst/Conditions |

|---|---|---|---|

| Isoxazole | Reductive Ring Opening & Cyclocondensation | Pyrazole | Hydrazine |

| Isoxazole | Reductive Ring Opening & Cyclocondensation | Pyrimidine | Guanidine |

This table illustrates general transformations of the isoxazole ring system relevant to its role as a precursor to fused heterocycles.

The utility of this compound extends to the synthesis of complex molecular scaffolds, which are foundational structures in drug discovery and the development of natural product analogues. uni-regensburg.de Isoxazole-containing compounds have been successfully used as building blocks in the synthesis of bioactive molecules, including those with applications as GABAA receptor ligands. researchgate.netnih.gov Specifically, derivatives such as 3-(4-piperidyl)isoxazol-5-ol have been synthesized and tested for their biological activity, demonstrating the role of the isoxazol-5-ol core in creating structures that can interact with biological targets. researchgate.netnih.gov

The synthesis of these complex molecules often relies on the isoxazole ring acting as a bioisostere for other chemical groups, such as a carboxylic acid. researchgate.net This substitution can improve a molecule's pharmacokinetic profile. The ability to construct such varied and complex structures underscores the importance of isoxazole derivatives, including this compound, as versatile scaffolds in medicinal chemistry. rsc.org

Development of 1,2-Oxazol-5-ol Derivatives as Catalytic Ligands or Supports

While the broader class of oxazole-containing compounds, particularly oxazolines, are extensively used as chiral ligands in asymmetric catalysis, the specific use of 1,2-oxazol-5-ol derivatives in this capacity is less documented. Oxazoline (B21484) ligands are valued for their ability to coordinate with metal centers and create a chiral environment that influences the stereochemical outcome of a reaction. However, the electronic and structural properties of the 1,2-oxazol-5-ol ring system differ significantly from the more common oxazoline ligands.

The potential for a 1,2-oxazol-5-ol derivative to act as a ligand would depend on its ability to coordinate to a metal center, likely through the ring nitrogen or the exocyclic oxygen atom. The electronic nature of the ring and the steric hindrance from substituents would play a crucial role in the stability and catalytic activity of any resulting metal complex. Further research would be needed to explore and develop catalytic systems based on this specific heterocyclic scaffold.

Supramolecular Assembly and Host-Guest Chemistry Involving this compound

The structural features of this compound make it a candidate for applications in supramolecular chemistry. The isoxazole ring possesses a significant dipole moment, which can direct the head-to-tail assembly of molecules into larger, ordered structures. oup.comoup.com Furthermore, the presence of the hydroxyl group and the ring nitrogen atom allows for the formation of hydrogen bonds, which are key directional interactions in building supramolecular architectures. nih.gov

Research on other isoxazole derivatives has shown that these molecules can form supramolecular sheets and other organized motifs through a combination of hydrogen bonding and other intermolecular forces. nih.gov For example, studies on 3,5-diphenylisoxazoles show they can form helical assemblies driven by dipole-dipole interactions and π-π stacking. oup.com The interplay of the dipole moment from the C=N bond, potential hydrogen bonding from the -OH group, and van der Waals forces from the ethyl group in this compound provides a toolkit of non-covalent interactions. These interactions could be harnessed to design self-assembling systems, liquid crystals, or host-guest complexes with specific functions. rsc.org

Table 2: Intermolecular Forces in this compound Relevant to Supramolecular Assembly

| Interaction Type | Originating Functional Group(s) | Potential Role in Assembly |

|---|---|---|

| Dipole-Dipole | Isoxazole Ring (C=N bond) | Directional alignment of molecules |

| Hydrogen Bonding | Hydroxyl (-OH) group, Ring Nitrogen | Formation of chains, sheets, or networks |

| π-π Stacking | Isoxazole Ring | Stabilization of stacked structures |

Applications in Materials Chemistry (e.g., optical materials, functional polymers where the oxazole (B20620) moiety is integrated)

The incorporation of heterocyclic rings into polymers is a common strategy for developing advanced materials with tailored properties. The isoxazole ring, being an aromatic heterocycle, can impart enhanced thermal stability and specific electronic or optical properties to a polymer chain. vulcanchem.com Derivatives of this compound could be integrated into polymers either as part of the main chain or as a pendant group.

The hydroxyl group on the 1,2-oxazol-5-ol core provides a convenient handle for polymerization reactions, for example, through esterification or etherification to create polyester (B1180765) or polyether chains. The resulting polymers could exhibit unique properties derived from the aggregation of the isoxazole dipoles along the polymer backbone. Such materials might find use in applications requiring thermal resistance or specific dielectric properties. While specific examples incorporating this compound are not widely reported, the foundational principles of materials science suggest its potential as a monomer for creating novel functional polymers. rsc.orgvulcanchem.com

Structure Reactivity Relationships and Intrinsic Chemical Properties of 3 Ethyl 1,2 Oxazol 5 Ol

Influence of the Ethyl Substituent on Ring Reactivity and Stability

The ethyl group at the 3-position of the 1,2-oxazol-5-ol ring significantly influences its reactivity and stability through a combination of electronic and steric effects.

Electronic Influence : The ethyl group is a weak electron-donating group through an inductive effect (+I). This electron donation increases the electron density of the isoxazole (B147169) ring, which can affect its susceptibility to electrophilic and nucleophilic attack. Compared to an unsubstituted or electron-withdrawing group at the same position, the ethyl group can enhance the stability of the ring by delocalizing positive charges that may develop during certain reactions. However, this electron-donating nature can also activate the ring towards certain electrophilic substitutions, although the isoxazole ring is generally less reactive than other five-membered heterocycles like furan (B31954) or pyrrole.

Stability : The isoxazole ring is generally stable under many conditions but possesses a weak N-O bond that can be cleaved under specific circumstances, such as reduction or treatment with a strong base. researchgate.net The presence of the ethyl group is not expected to dramatically alter the intrinsic stability of the N-O bond compared to other small alkyl groups. Studies on related isoxazoline (B3343090) compounds have shown that the stability of the ring is not significantly dependent on the nature of alkyl substituents. researchgate.net

Reactivity of Adjacent Positions : The ethyl group at the C3 position can influence the reactivity of the adjacent C4 and N2 atoms. The electron-donating nature of the ethyl group may slightly decrease the acidity of the proton at the C4 position, making deprotonation more difficult compared to a compound with an electron-withdrawing substituent at C3.

Exploration of Electronic and Steric Effects on Chemical Transformations

The electronic and steric contributions of the ethyl substituent are critical in directing the outcomes of chemical transformations involving 3-Ethyl-1,2-oxazol-5-ol.

Electronic Effects : The +I effect of the ethyl group can influence the regioselectivity of reactions. For instance, in electrophilic substitution reactions, the electron-donating nature of the ethyl group might direct incoming electrophiles to specific positions on the ring, although such reactions on the isoxazole ring itself are not common. More significantly, the electronic nature of the substituent at the 3-position can affect the reactivity of other parts of the molecule. For example, in the context of forming derivatives, the nucleophilicity of the oxygen atom of the hydroxyl group can be subtly modulated by the ethyl group.

Steric Effects : The ethyl group exerts a moderate steric hindrance around the C3 position. This steric bulk can influence the approach of reagents, potentially hindering reactions at the C3 and N2 positions. For example, in reactions involving the coordination of a metal catalyst to the nitrogen atom, the steric presence of the ethyl group could affect the efficiency of the catalytic process. Similarly, nucleophilic attack at the C3 position, if it were to occur, would be sterically hindered by the ethyl group. Research on related 3-substituted isoxazoles has shown that the steric effect of the group at the C3 position can have a significant influence on the efficiency of cross-coupling reactions. rsc.org

The interplay between electronic and steric effects is crucial. For instance, while the electronic effect of the ethyl group might activate the ring for a certain reaction, the steric effect could simultaneously slow it down or prevent it from occurring at a specific site.

Derivation of Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Pathways

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a compound with its reactivity in a specific chemical reaction. For this compound, deriving a QSRR model would involve systematically studying its reactivity in a particular chemical pathway while varying structural parameters.

Selection of a Chemical Reaction : A well-defined chemical reaction would be chosen, for example, the N-alkylation of the isoxazole ring or the O-acylation of the hydroxyl group.

Synthesis of a Series of Analogs : A series of compounds with varying substituents at the 3-position (e.g., methyl, propyl, isopropyl, phenyl) would be synthesized to compare with the ethyl-substituted compound.

Measurement of Reactivity : The reaction rates or equilibrium constants for each compound in the series would be experimentally determined under controlled conditions.

Calculation of Molecular Descriptors : A variety of molecular descriptors would be calculated for each analog. These descriptors quantify different aspects of the molecular structure, such as:

Electronic Descriptors : Hammett constants (σ), calculated dipole moments, and atomic charges.

Steric Descriptors : Taft steric parameters (Es), molar refractivity (MR), and van der Waals volume.

Topological Descriptors : Molecular connectivity indices and shape indices.

Model Development and Validation : Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that relates the measured reactivity to the calculated descriptors. The predictive power of the resulting QSRR model would then be validated using a test set of compounds not used in the model development.

Such a QSRR model would provide valuable insights into the factors governing the reactivity of 3-substituted-1,2-oxazol-5-ols and allow for the prediction of the reactivity of new, unsynthesized derivatives. Studies on other isoxazole derivatives have successfully employed QSAR (Quantitative Structure-Activity Relationship), a related methodology, to correlate structure with biological activity. nih.govmdpi.comresearchgate.net

Q & A

Q. Which open-source tools are recommended for molecular dynamics simulations of this compound in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.